TP0597850

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

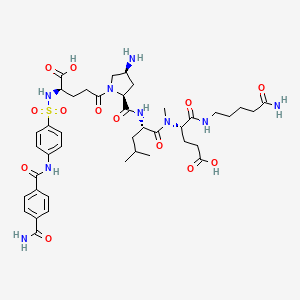

Molekularformel |

C41H57N9O13S |

|---|---|

Molekulargewicht |

916.0 g/mol |

IUPAC-Name |

(2R)-5-[(2S,4S)-4-amino-2-[[(2S)-1-[[(2S)-1-[(5-amino-5-oxopentyl)amino]-4-carboxy-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[4-[(4-carbamoylbenzoyl)amino]phenyl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C41H57N9O13S/c1-23(2)20-30(40(59)49(3)31(16-18-35(53)54)38(57)45-19-5-4-6-33(43)51)47-39(58)32-21-26(42)22-50(32)34(52)17-15-29(41(60)61)48-64(62,63)28-13-11-27(12-14-28)46-37(56)25-9-7-24(8-10-25)36(44)55/h7-14,23,26,29-32,48H,4-6,15-22,42H2,1-3H3,(H2,43,51)(H2,44,55)(H,45,57)(H,46,56)(H,47,58)(H,53,54)(H,60,61)/t26-,29+,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

XGGNDAOPHPLHFW-PVNIVXITSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N(C)[C@@H](CCC(=O)O)C(=O)NCCCCC(=O)N)NC(=O)[C@@H]1C[C@@H](CN1C(=O)CC[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)NCCCCC(=O)N)NC(=O)C1CC(CN1C(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TP0597850: A Comprehensive Technical Guide on its Mechanism of Action as a Selective MMP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0597850 is a novel, potent, and highly selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in the pathogenesis of various diseases, including cancer and fibrosis.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, kinetic properties, and impact on relevant signaling pathways. The information presented is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug development.

Introduction: The Role of MMP-2 in Disease

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[5] Under physiological conditions, MMP-2 activity is tightly regulated and plays a role in tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP-2 activity is a hallmark of several pathological processes. In cancer, elevated MMP-2 levels are associated with increased tumor invasion, metastasis, and angiogenesis. In fibrotic diseases, MMP-2 contributes to the excessive deposition and remodeling of the ECM, leading to tissue scarring and organ dysfunction.

Design and Rationale of this compound

This compound was developed through a strategic medicinal chemistry effort aimed at improving the properties of a pre-existing small-molecule-peptide hybrid inhibitor. The parent compound was found to have a degradation-prone tripeptide linker {5-aminopentanoic acid [Ape(5)]-Glu-Asp}. To enhance chemical stability, this linker was replaced with a shorter, more robust γ-D-Glu linker.

A key innovation in the design of this compound was the introduction of a (4S)-aminoproline moiety. This structural modification dramatically increased the chemical stability of the molecule while maintaining high selectivity for MMP-2. The phenylbenzamide group was identified as an optimal S1' pocket-binding group, contributing to the high potency of the inhibitor.

Mechanism of Action: Selective and Slow Tight-Binding Inhibition of MMP-2

This compound exerts its therapeutic effect through the direct, selective, and potent inhibition of MMP-2. Its mechanism of action is characterized by a slow tight-binding nature, which results in a prolonged duration of target engagement.

Molecular Interactions with the MMP-2 Active Site

Co-crystal X-ray structural analysis of this compound in complex with the MMP-2 catalytic domain (PDB code: 8H78) has elucidated the precise molecular interactions responsible for its high affinity and selectivity.

-

Zinc Chelation: The γ-D-Glu linker of this compound coordinates with the catalytic zinc ion in the active site of MMP-2, a critical interaction for potent inhibition.

-

S1' Pocket Binding: The phenylbenzamide group of this compound fits snugly into the S1' subsite of the MMP-2 active site, a key determinant of its inhibitory potency.

-

Selectivity-Conferring Interaction: The (4S)-aminoproline residue forms a specific interaction with Glutamate 130 (Glu130) in the S2 subsite of MMP-2. This interaction is crucial for the high selectivity of this compound for MMP-2 over other MMP isoforms.

Kinetic Profile

This compound exhibits a "slow tight-binding" kinetic profile, which is characterized by a slow onset of inhibition and a very slow dissociation from the enzyme. This results in a prolonged inhibitory effect, even after the free compound has been cleared from the system.

| Parameter | Value | Reference |

| Ki (inhibition constant) | 0.034 nM | |

| IC50 (half maximal inhibitory concentration) | 0.22 nM | |

| Dissociation Half-life (t1/2) | 265 minutes | |

| Selectivity | ≥2000-fold over other MMPs |

Impact on Signaling Pathways: Inhibition of TGF-β Activation

MMP-2 is known to play a crucial role in the activation of latent transforming growth factor-beta (TGF-β), a key cytokine in fibrosis and cancer progression. Latent TGF-β is held in an inactive state by its association with the Latency-Associated Peptide (LAP). MMP-2 can cleave LAP, releasing active TGF-β, which then binds to its receptor and initiates downstream signaling cascades, such as the SMAD pathway, leading to pro-fibrotic and pro-tumoral gene expression.

By inhibiting MMP-2, this compound is predicted to block the proteolytic activation of latent TGF-β, thereby attenuating its downstream signaling and mitigating its pathological effects.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of MMP-2 inhibitors like this compound.

MMP-2 Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potency (IC50) of a compound against MMP-2.

-

Reagents: Recombinant human MMP-2, a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5), and the test compound (this compound) at various concentrations.

-

Procedure: a. Pre-incubate MMP-2 with varying concentrations of the test compound in the assay buffer for a specified time (e.g., 30 minutes) at 37°C. b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm, emission at 393 nm). d. Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Determination of Kinetic Parameters (Ki and Dissociation Half-life)

To characterize the slow tight-binding nature of an inhibitor, progress curve analysis is often employed.

-

Procedure: a. Similar to the inhibition assay, mix MMP-2 and the fluorogenic substrate. b. Initiate the reaction by adding the inhibitor at various concentrations. c. Continuously monitor the fluorescence over an extended period to obtain progress curves. d. Fit the progress curves to the appropriate equations for slow tight-binding inhibition to determine the association (kon) and dissociation (koff) rate constants. e. Calculate the inhibition constant (Ki) as koff/kon. f. Calculate the dissociation half-life (t1/2) as 0.693/koff.

Chemical Stability Assay

This assay assesses the stability of a compound under different pH conditions.

-

Reagents: Test compound stock solution (in DMSO), buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Procedure: a. Incubate the test compound at a final concentration in the different pH buffers at a constant temperature (e.g., 37°C). b. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the samples. c. Quench the reaction (e.g., by adding an organic solvent). d. Analyze the concentration of the remaining parent compound using a suitable analytical method, such as LC-MS/MS. e. Plot the percentage of the remaining compound against time to determine the stability profile at each pH.

Conclusion

This compound is a highly potent and selective inhibitor of MMP-2 with a well-defined mechanism of action. Its slow tight-binding kinetics and long dissociation half-life suggest the potential for sustained target engagement in vivo. By inhibiting MMP-2, this compound can modulate key pathological signaling pathways, such as TGF-β activation, making it a promising therapeutic candidate for the treatment of MMP-2-driven diseases like cancer and fibrosis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. Matrix metalloproteinase 2 activation of transforming growth factor-beta1 (TGF-beta1) and TGF-beta1-type II receptor signaling within the aged arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF-beta suppresses the upregulation of MMP-2 by vascular smooth muscle cells in response to PDGF-BB [pubmed.ncbi.nlm.nih.gov]

- 3. TGF-β suppresses the upregulation of MMP-2 by vascular smooth muscle cells in response to PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinase-2 Inhibitor with a Phenylbenzamide-Pentapeptide Hybrid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

TP0597850: A Technical Overview of a Novel MMP-2 Inhibitor

Introduction: TP0597850 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in a variety of pathological processes, including cancer metastasis and fibrosis. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Preclinical Development Timeline

The development of this compound is currently in the preclinical phase. The timeline, based on publicly available information, is focused on its discovery and initial characterization.

Discovery (Published January 2023): The discovery of this compound was first reported in the Journal of Medicinal Chemistry.[1][2] The research focused on creating a selective, chemically stable, and slow tight-binding inhibitor of MMP-2.[1][2] The design strategy involved modifying a small-molecule–peptide hybrid, leading to the synthesis of this compound, which features a phenylbenzamide-pentapeptide hybrid scaffold.[1]

Preclinical In Vitro Characterization: Following its synthesis, this compound underwent extensive in vitro testing to determine its inhibitory activity, selectivity, and kinetic properties.

Current Status: As of late 2025, there is no publicly available information regarding the in vivo efficacy, pharmacokinetics, toxicology, or clinical trial status of this compound. A search of clinical trial registries and pharmaceutical development databases indicates that this compound remains in the discovery and preclinical research stage for indications including diabetes mellitus, infectious diseases, and other conditions.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of MMP-2. MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type IV collagen, a major component of basement membranes. The dysregulation of MMP-2 activity is associated with the progression of cancer, where it facilitates tumor invasion and metastasis, and in fibrotic diseases, where it contributes to tissue remodeling.

The inhibition of MMP-2 by this compound is characterized by a slow tight-binding mechanism, which results in a long dissociative half-life. This prolonged inhibition is a desirable characteristic for a therapeutic agent.

The signaling pathways influenced by MMP-2 are complex and can vary depending on the cellular context. MMP-2 is known to be involved in pathways such as the TGF-β, PI3K/AKT, and MAPK/ERK signaling cascades, which regulate processes like cell proliferation, migration, and survival. By inhibiting MMP-2, this compound has the potential to modulate these downstream signaling events.

Quantitative Data

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.

| Parameter | Value | Reference |

| MMP-2 IC50 | 0.22 nM | |

| MMP-2 Ki | 0.034 nM | |

| MMP-2 Dissociation Half-life (t1/2) | 265 min |

| MMP Subtype | Selectivity vs. MMP-2 (fold) | Reference |

| MMP-1 | >45000 | |

| MMP-3 | >29000 | |

| MMP-7 | >45000 | |

| MMP-8 | >45000 | |

| MMP-9 | ~2900 | |

| MMP-10 | >45000 | |

| MMP-12 | >45000 | |

| MMP-13 | >2000 | |

| MMP-14 | ~2600 |

Experimental Protocols

Detailed experimental protocols for the evaluation of MMP-2 inhibitors like this compound are crucial for reproducibility and further research. Below are generalized protocols for key assays.

MMP Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-2.

-

Reagents and Materials:

-

Recombinant human MMP-2 (catalytic domain)

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound or other test compounds

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of recombinant MMP-2 to each well of the microplate.

-

Add the different concentrations of this compound to the wells containing MMP-2 and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Gelatin Zymography

This technique is used to detect the activity of gelatinases like MMP-2 and to assess the inhibitory effect of compounds.

-

Reagents and Materials:

-

SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin

-

Samples containing MMP-2 (e.g., cell culture supernatant, tissue extracts)

-

Non-reducing sample buffer

-

Washing buffer (e.g., 2.5% Triton X-100 in water)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) with or without this compound

-

Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250)

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

-

-

Procedure:

-

Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.

-

Perform electrophoresis under non-denaturing conditions at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in the washing buffer to remove SDS and allow enzyme renaturation.

-

Incubate the gel overnight at 37°C in the incubation buffer. For inhibition studies, add this compound to the incubation buffer.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.

-

Quantify the band intensity using densitometry to assess MMP-2 activity and its inhibition.

-

Conclusion

This compound is a promising, highly selective, and potent preclinical candidate for the inhibition of MMP-2. Its discovery and detailed in vitro characterization have laid a strong foundation for its further development. The next critical steps in its development timeline will involve comprehensive in vivo studies to establish its efficacy, pharmacokinetic profile, and safety, which will be necessary before it can advance to clinical trials. The scientific community awaits further publications to elucidate the full therapeutic potential of this novel MMP-2 inhibitor.

References

The Role of TP0597850 in Inhibiting MMP2 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-2 (MMP2), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of the extracellular matrix. Its dysregulation is implicated in a variety of pathological conditions, including cancer metastasis and fibrosis. TP0597850 has emerged as a highly potent and selective inhibitor of MMP2, demonstrating a slow tight-binding mechanism. This technical guide provides an in-depth overview of the role of this compound in inhibiting MMP2 activity, including its quantitative inhibitory profile, a representative experimental protocol for its characterization, and its potential impact on relevant signaling pathways.

Introduction to MMP2 and its Inhibition

Matrix metalloproteinase-2 (MMP2), also known as gelatinase A, plays a pivotal role in tissue remodeling by degrading type IV collagen, a major component of basement membranes. Under physiological conditions, MMP2 activity is tightly regulated. However, in pathological states such as cancer, its overexpression and hyperactivity contribute to tumor invasion, metastasis, and angiogenesis by breaking down the extracellular matrix barrier.[1] Similarly, in fibrotic diseases, dysregulated MMP2 activity contributes to the pathological remodeling of tissues.[2] Consequently, the development of potent and selective MMP2 inhibitors is a significant focus of therapeutic research.

This compound is a novel, selective, and chemically stable MMP2 inhibitor with a phenylbenzamide-pentapeptide hybrid scaffold.[3][4] Its unique slow tight-binding kinetics suggest a prolonged duration of action, making it a promising candidate for further investigation in cancer and fibrosis models.[3]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against MMP2 has been characterized by several key quantitative parameters. These values highlight its high affinity and prolonged interaction with the enzyme.

| Parameter | Value | Reference |

| IC50 | 0.22 nM | |

| Ki | 0.034 nM | |

| Dissociation Half-life (t1/2) | 265 min |

Table 1: Quantitative Inhibitory Data for this compound against MMP2. This table summarizes the key inhibitory constants of this compound, demonstrating its potent and sustained inhibition of MMP2.

Experimental Protocols for Characterizing MMP2 Inhibition

While the specific, detailed experimental protocol used for the characterization of this compound is not publicly available in its entirety, this section provides a representative protocol for a fluorogenic substrate assay commonly used to determine the inhibitory activity of compounds against MMP2. This protocol is based on established methodologies for assessing MMP2 inhibition.

Representative Fluorogenic MMP2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human MMP2.

Materials:

-

Recombinant human MMP2 (active form)

-

Fluorogenic MMP2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the active MMP2 enzyme to a final concentration of 1-2 nM in ice-cold Assay Buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound solution. b. Add 25 µL of the diluted MMP2 enzyme solution to each well. c. Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic MMP2 substrate (final concentration typically 10-20 µM).

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.

-

Data Analysis: a. Determine the reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Slow Tight-Binding Kinetics

The slow tight-binding nature of this compound requires a more detailed kinetic analysis. This typically involves measuring the progress curves of the enzymatic reaction at different inhibitor concentrations and fitting the data to models that account for the slow onset of inhibition. This analysis provides the association (kon) and dissociation (koff) rate constants, from which the dissociation half-life (t1/2 = 0.693 / koff) can be calculated.

Signaling Pathways and the Role of MMP2 Inhibition

MMP2 is a key downstream effector in several signaling pathways that are crucial for cell proliferation, survival, and migration. By inhibiting MMP2, this compound has the potential to modulate these pathways and thereby exert its therapeutic effects. While direct studies on the downstream signaling effects of this compound are not yet published, we can infer its potential impact based on the known roles of MMP2.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Activated Akt can lead to the upregulation of MMP2 expression, which in turn promotes cell invasion and metastasis. Inhibition of MMP2 activity by this compound would block a critical downstream effector of this pathway, potentially reducing the invasive capacity of cancer cells.

Caption: PI3K/Akt/mTOR pathway leading to MMP2-mediated cell invasion.

The TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages. TGF-β can induce the expression of MMP2, which is a key mediator of TGF-β-induced epithelial-to-mesenchymal transition (EMT) and cell invasion. By inhibiting MMP2, this compound could potentially counteract the pro-metastatic effects of TGF-β.

Caption: TGF-β signaling pathway and its link to MMP2-driven cell invasion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing MMP2 inhibitors like this compound.

Caption: General experimental workflow for MMP2 inhibitor development.

Conclusion

This compound is a highly potent and selective inhibitor of MMP2 with a favorable slow tight-binding kinetic profile. Its ability to potently inhibit MMP2 suggests that it may serve as a valuable tool for studying the roles of this enzyme in various diseases and as a promising therapeutic candidate. Further research is warranted to elucidate the specific downstream signaling effects of this compound in relevant cellular and in vivo models of cancer and fibrosis. The detailed characterization of its mechanism of action and its effects on complex biological systems will be crucial for its future development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinase-2 Inhibitor with a Phenylbenzamide-Pentapeptide Hybrid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinaseâ2 Inhibitor with a PhenylbenzamideâPentapeptide Hybrid Scaffold - Journal of Medicinal Chemistry - Figshare [figshare.com]

TP0597850: A Potential Therapeutic Avenue for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden with limited effective therapeutic options. Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, has been identified as a key player in tissue remodeling and is implicated in the pathogenesis of fibrosis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of TP0597850, a novel, potent, and highly selective inhibitor of MMP-2. While direct preclinical and clinical data on the anti-fibrotic efficacy of this compound are not yet publicly available, this document synthesizes the existing biochemical data for the compound and explores the multifaceted role of MMP-2 in fibrosis to build a strong rationale for its potential as a therapeutic agent. Furthermore, this guide outlines detailed experimental protocols for the preclinical evaluation of this compound in the context of fibrotic diseases and presents key signaling pathways associated with MMP-2 in fibrosis.

Introduction to this compound

This compound is a novel, chemically stable, and selective inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2] It was developed as a slow tight-binding inhibitor with a long dissociative half-life, suggesting a prolonged duration of action at its target.

Biochemical Profile of this compound

The key biochemical parameters of this compound highlight its potency and selectivity for MMP-2.

| Parameter | Value | Reference |

| Target | Matrix Metalloproteinase-2 (MMP-2) | [1][2] |

| Inhibition Constant (Ki) | 0.034 nM | [1] |

| Selectivity | ≥2000-fold selectivity over other MMPs | |

| Binding Nature | Slow tight-binding | |

| Dissociative Half-life (t1/2) | 265 min |

The Role of MMP-2 in the Pathogenesis of Fibrosis

MMP-2's role in fibrosis is complex and context-dependent. It is a gelatinase that primarily degrades type IV collagen, a major component of basement membranes, as well as other ECM components like fibronectin and elastin. Dysregulation of MMP-2 activity can contribute to the pathological tissue remodeling seen in fibrotic diseases.

Pro-fibrotic Actions of MMP-2

-

ECM Remodeling and Activation of Pro-fibrotic Factors: By degrading the native ECM, MMP-2 can create a microenvironment that is conducive to fibroblast activation and proliferation. Furthermore, MMP-2 can release ECM-sequestered growth factors, such as Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.

-

Promotion of Myofibroblast Differentiation: Activated fibroblasts, or myofibroblasts, are the primary cell type responsible for the excessive deposition of ECM in fibrosis. MMP-2 activity has been associated with the differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).

Potential Anti-fibrotic Roles of MMP-2

Conversely, some studies suggest that MMP-2 may also have protective effects in certain contexts by degrading excessive fibrillar collagens and contributing to the resolution of fibrosis. This dual role underscores the importance of tightly regulating MMP-2 activity. The therapeutic hypothesis for an MMP-2 inhibitor like this compound is that in a pathological fibrotic state, the pro-fibrotic activities of MMP-2 dominate, and selective inhibition can help to restore tissue homeostasis.

Proposed Preclinical Evaluation of this compound for Fibrosis

Given the absence of direct anti-fibrotic data for this compound, a rigorous preclinical evaluation is necessary. The following sections outline key experimental protocols that could be employed.

In Vitro Efficacy Studies

Objective: To determine the direct effects of this compound on fibroblast function and ECM deposition.

Experimental Protocols:

-

Fibroblast Proliferation Assay:

-

Cell Lines: Primary human lung fibroblasts (HLFs), primary human dermal fibroblasts, or cell lines such as NIH/3T3.

-

Methodology: Seed fibroblasts in 96-well plates and treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) in the presence or absence of a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL). Assess proliferation after 24-72 hours using a BrdU or MTT assay.

-

-

Myofibroblast Differentiation Assay:

-

Methodology: Culture fibroblasts on glass coverslips and stimulate with TGF-β1. Treat with this compound. After 48-72 hours, fix and stain for α-SMA expression by immunofluorescence. Quantify the percentage of α-SMA positive cells. Western blotting can also be used to quantify α-SMA protein levels in cell lysates.

-

-

Collagen Deposition Assay:

-

Methodology: Culture fibroblasts to confluence and treat with this compound and a pro-fibrotic stimulus. After 72 hours, quantify total collagen deposition using a Sirius Red-based colorimetric assay. Alternatively, specific collagen types (e.g., Collagen I) can be quantified by Western blot or ELISA.

-

-

Fibronectin Expression:

-

Methodology: Analyze the expression of fibronectin, another key ECM component, in response to this compound treatment in TGF-β1 stimulated fibroblasts via Western blot or immunofluorescence.

-

In Vivo Efficacy Studies

Objective: To assess the therapeutic efficacy of this compound in established animal models of fibrosis.

Experimental Protocols:

-

Bleomycin-Induced Pulmonary Fibrosis Model:

-

Animal Model: C57BL/6 mice.

-

Methodology: Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin. Begin treatment with this compound (e.g., via oral gavage or intraperitoneal injection) at a pre-determined time point after bleomycin administration (e.g., day 7 or 14 to model therapeutic intervention).

-

Endpoints (at day 21 or 28):

-

Histopathology: Assess lung fibrosis severity using the Ashcroft scoring system on Masson's trichrome-stained lung sections.

-

Collagen Content: Quantify total lung collagen using a hydroxyproline assay.

-

Gene and Protein Expression: Measure the expression of pro-fibrotic markers (e.g., Col1a1, Acta2, Fn1) in lung homogenates by qPCR and Western blot.

-

-

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model:

-

Animal Model: Sprague-Dawley rats or C57BL/6 mice.

-

Methodology: Induce liver fibrosis by intraperitoneal injection of CCl4 twice weekly for 4-8 weeks. Administer this compound concurrently or after the establishment of fibrosis.

-

Endpoints:

-

Histopathology: Evaluate liver fibrosis using Sirius Red staining and a standardized scoring system.

-

Collagen Content: Determine hepatic hydroxyproline content.

-

Liver Function Tests: Measure serum levels of ALT and AST.

-

-

MMP-2 Signaling Pathways in Fibrosis

The signaling pathways through which MMP-2 exerts its effects in fibrosis are intricate and involve crosstalk with multiple pro-fibrotic cascades.

This diagram illustrates that pro-fibrotic stimuli like TGF-β can increase the expression of MMP-2. MMP-2, in turn, can remodel the ECM and directly act on fibroblasts to promote proliferation, differentiation into myofibroblasts, and further ECM deposition. This compound, by selectively inhibiting MMP-2, has the potential to interrupt this pathological feedback loop.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of MMP-2, a key enzyme implicated in the pathogenesis of fibrosis. While direct evidence of its anti-fibrotic activity is currently lacking, its biochemical profile provides a strong rationale for its investigation as a potential therapeutic agent for fibrotic diseases. The experimental workflows detailed in this guide provide a roadmap for the preclinical evaluation of this compound. Future studies should focus on generating robust in vitro and in vivo data to validate this therapeutic hypothesis. Successful preclinical findings would pave the way for clinical trials to assess the safety and efficacy of this compound in patients with fibrotic conditions, potentially offering a novel and much-needed treatment option.

References

A Technical Guide to TP0597850: A Selective MMP-2 Inhibitor for Extracellular Matrix Remodeling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TP0597850, a potent and highly selective inhibitor of matrix metalloproteinase-2 (MMP-2). It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate its effects on extracellular matrix (ECM) remodeling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Core Compound Properties and Mechanism of Action

This compound is a novel, chemically stable, phenylbenzamide-pentapeptide hybrid molecule engineered for high-affinity and selective inhibition of MMP-2.[1][2][3] MMP-2, a zinc-dependent endopeptidase, plays a crucial role in the degradation of ECM components, particularly type IV and V collagen, fibronectin, and elastin.[1] Dysregulation of MMP-2 activity is implicated in various pathological conditions, including cancer metastasis and fibrosis.[1]

The mechanism of action of this compound is characterized by a slow tight-binding nature, which results in a prolonged inhibitory effect on MMP-2. This is evidenced by its long dissociative half-life (t₁/₂ = 265 min).

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound against MMP-2 have been quantified through various enzymatic assays. The key parameters are summarized in the table below.

| Parameter | Value | Enzyme | Notes | Reference |

| IC₅₀ | 0.22 nM | MMP-2 | The half maximal inhibitory concentration. | |

| Kᵢ | 0.034 nM | MMP-2 | The inhibition constant. | |

| Selectivity | ≥2000-fold | vs. other MMPs | Highly selective for MMP-2. | |

| t₁/₂ (dissociative half-life) | 265 min | MMP-2 | Demonstrates slow tight-binding inhibition. |

Signaling Pathways in ECM Remodeling

The expression and activity of MMP-2 are regulated by complex signaling pathways, which are often implicated in fibrotic diseases and cancer. This compound, by directly inhibiting MMP-2, can be a valuable tool to probe the downstream consequences of blocking this key node in ECM remodeling. Two major pathways influencing MMP-2 are the Transforming Growth Factor-beta (TGF-β) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

TGF-β Signaling Pathway

TGF-β is a potent inducer of fibrosis and can upregulate MMP-2 expression. The canonical TGF-β pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinase-2 Inhibitor with a Phenylbenzamide-Pentapeptide Hybrid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinaseâ2 Inhibitor with a PhenylbenzamideâPentapeptide Hybrid Scaffold - Journal of Medicinal Chemistry - Figshare [figshare.com]

Early-Stage Research on TP0597850: A Technical Guide for Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0597850 is a novel, highly selective, and potent small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2][3][4][5] MMP-2 is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix, a process integral to cancer cell invasion, metastasis, and angiogenesis. The dysregulation of MMP-2 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action and providing detailed experimental protocols for its evaluation in cancer models. As research on this compound is in its nascent stages, this document combines available data with established methodologies for preclinical cancer studies.

Quantitative Data Presentation

To date, the primary quantitative data for this compound is centered on its direct enzymatic inhibition of MMP-2. Data from cell-based or in vivo cancer models have not yet been publicly reported.

Table 1: In Vitro Enzymatic Inhibition Profile of this compound

| Parameter | Value | Target | Notes |

| Ki | 0.034 nM | MMP-2 | Ki represents the inhibition constant, indicating the potency of the inhibitor. A lower value signifies higher potency. |

| IC50 | 0.22 nM | MMP-2 | IC50 is the half-maximal inhibitory concentration. |

| Selectivity | ≥2000-fold | vs. other MMPs | High selectivity for MMP-2 over other matrix metalloproteinases is a key feature, potentially reducing off-target effects. |

| Dissociative Half-life (t1/2) | 265 min | MMP-2 | This long half-life indicates a slow tight-binding nature to the enzyme, suggesting a prolonged inhibitory effect. |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the preclinical evaluation of an MMP-2 inhibitor like this compound in cancer models.

In Vitro MMP-2 Enzymatic Assay

This assay is fundamental to confirming the direct inhibitory activity of this compound on its target enzyme.

-

Objective: To determine the IC50 and Ki of this compound against purified MMP-2.

-

Materials:

-

Recombinant human MMP-2 (pro-form and active form)

-

APMA (p-aminophenylmercuric acetate) for pro-MMP-2 activation

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Activate pro-MMP-2 to its active form using APMA according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted this compound or DMSO (vehicle control), and the active MMP-2 enzyme. Incubate for a pre-determined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-2 substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of MMP-2 inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determine the Ki value using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.

-

Cancer Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Objective: To determine the IC50 of this compound in various cancer cell lines.

-

Materials:

-

Cancer cell lines with known MMP-2 expression levels (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

96-well clear or opaque microplates

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

-

In Vitro Cell Migration and Invasion Assays

These assays are crucial for evaluating the effect of an MMP-2 inhibitor on the metastatic potential of cancer cells.

-

Objective: To assess the ability of this compound to inhibit cancer cell migration and invasion.

-

Materials:

-

Cancer cell lines

-

Boyden chamber inserts (e.g., Transwell®) with porous membranes (typically 8 µm pores)

-

Matrigel™ Basement Membrane Matrix (for invasion assay)

-

Serum-free and serum-containing cell culture medium

-

This compound dissolved in DMSO

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution for staining

-

Microscope

-

-

Procedure for Invasion Assay:

-

Thaw Matrigel™ on ice and dilute it with cold, serum-free medium. Coat the top of the Boyden chamber inserts with the diluted Matrigel™ and allow it to solidify at 37°C.

-

Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.

-

Seed the cell suspension into the upper chamber of the Matrigel™-coated inserts.

-

Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubate the chambers for a period that allows for invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

-

Count the number of stained cells in several random fields of view under a microscope.

-

The procedure for the migration assay is identical, but the inserts are not coated with Matrigel™.

-

In Vivo Xenograft Tumor Growth Study

This is a critical in vivo experiment to evaluate the anti-tumor efficacy of this compound.

-

Objective: To determine the effect of this compound on tumor growth in a mouse xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line known to form tumors in mice (e.g., A549 lung cancer, PC-3 prostate cancer)

-

This compound formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

-

Mandatory Visualizations

Signaling Pathway of MMP-2 in Cancer Progression

Caption: Mechanism of MMP-2 in promoting cancer invasion and metastasis, and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

Caption: A typical workflow for the in vitro preclinical evaluation of this compound in cancer models.

Logical Relationship for In Vivo Studies

References

- 1. Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinase-2 Inhibitor with a Phenylbenzamide-Pentapeptide Hybrid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro invasion assay using matrigel™: a reconstituted basement membrane preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinaseâ2 Inhibitor with a PhenylbenzamideâPentapeptide Hybrid Scaffold - Journal of Medicinal Chemistry - Figshare [figshare.com]

Understanding the Pharmacokinetics of TP0597850: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the in vivo pharmacokinetics of TP0597850 is limited. This guide provides a comprehensive overview of its preclinical discovery, mechanism of action, and in vitro pharmacokinetic profile based on available scientific literature.

Introduction

This compound is a novel, potent, and highly selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2][3][4] MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions, including cancer metastasis and fibrosis.[2] this compound was developed as a chemically stable compound with slow tight-binding characteristics, making it a promising candidate for therapeutic development. This technical guide aims to consolidate the current understanding of the foundational pharmacokinetic properties of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of MMP-2. It exhibits a slow tight-binding inhibition mechanism, which is characterized by a slow onset of inhibition and a very slow dissociation of the inhibitor from the enzyme. This prolonged interaction with MMP-2 suggests the potential for a sustained duration of action in vivo.

Figure 1: Mechanism of MMP-2 Inhibition by this compound.

In Vitro Pharmacokinetic Profile

The in vitro potency and binding kinetics of this compound have been characterized, demonstrating its high affinity and prolonged interaction with MMP-2.

| Parameter | Value | Description |

| IC50 | 0.22 nM | The half maximal inhibitory concentration against MMP-2. |

| Ki | 0.034 nM | The inhibition constant, indicating high binding affinity for MMP-2. |

| Dissociation Half-life (t1/2) | 265 min | The time taken for half of the this compound-MMP-2 complex to dissociate. |

| Selectivity | ≥2000-fold | The selectivity for MMP-2 over other MMPs, as determined by inhibition constants. |

Physicochemical Properties and Formulation

This compound has been engineered for high chemical stability across a wide range of pH values, a critical attribute for drug development. The following table summarizes suggested solvent systems for its dissolution, which can be indicative of its solubility characteristics.

| Protocol | Solvent System | Solubility |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.73 mM) |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.73 mM) |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.73 mM) |

Experimental Protocols

While the full detailed experimental protocols are proprietary to the publishing research institution, a generalized workflow for determining the in vitro inhibitory activity of a compound like this compound is outlined below.

Generalized In Vitro MMP-2 Inhibition Assay Workflow

Figure 2: Generalized workflow for an in vitro MMP-2 inhibition assay.

Discussion and Future Directions

The available data on this compound strongly supports its potential as a highly selective and potent MMP-2 inhibitor. Its slow tight-binding kinetics and long dissociation half-life are particularly noteworthy, as these properties may translate to a prolonged pharmacodynamic effect in vivo, potentially allowing for less frequent dosing. The high chemical stability is also a significant advantage for formulation and development.

However, a comprehensive understanding of the pharmacokinetics of this compound requires further investigation through in vivo studies. Key areas for future research include:

-

Absorption: Determining the oral bioavailability and the factors influencing its absorption from the gastrointestinal tract.

-

Distribution: Understanding its tissue distribution and whether it accumulates in target tissues.

-

Metabolism: Identifying the metabolic pathways and the enzymes involved, as well as characterizing any active metabolites.

-

Excretion: Determining the routes and rates of elimination from the body.

Such studies, typically conducted in animal models, are essential to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to predict a safe and efficacious dosing regimen for potential clinical trials in humans.

Conclusion

This compound is a promising, chemically stable, and highly selective MMP-2 inhibitor with potent in vitro activity and favorable slow tight-binding kinetics. While the current body of public knowledge is focused on its preclinical discovery and in vitro characterization, these foundational data provide a strong rationale for its further development. Comprehensive in vivo pharmacokinetic studies are the critical next step to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinase-2 Inhibitor with a Phenylbenzamide-Pentapeptide Hybrid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinaseâ2 Inhibitor with a PhenylbenzamideâPentapeptide Hybrid Scaffold - Journal of Medicinal Chemistry - Figshare [figshare.com]

The Impact of TP0597850 on Cellular Invasion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular invasion and migration are fundamental processes implicated in a variety of physiological and pathological conditions, most notably in cancer metastasis. A key family of enzymes involved in the degradation of the extracellular matrix (ECM), which is a critical step in cell motility, are the matrix metalloproteinases (MMPs). Among these, MMP-2 (also known as gelatinase A) is a well-established contributor to cancer progression, with its overexpression often correlating with poor prognosis.[1][2] TP0597850 has been identified as a potent, selective, and chemically stable inhibitor of MMP-2, exhibiting a slow tight-binding nature.[3][4][5] This technical guide will delve into the core mechanisms by which this compound is anticipated to impact cellular invasion and migration, provide detailed experimental protocols for assessing these effects, and outline the key signaling pathways involved.

Introduction: The Role of MMP-2 in Cellular Invasion and Migration

The metastatic cascade is a multi-step process involving the detachment of cancer cells from the primary tumor, invasion of the surrounding stroma and basement membranes, intravasation into the circulatory system, and extravasation to form secondary tumors at distant sites. A pivotal event in this cascade is the breakdown of the ECM, a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.

MMPs are a family of zinc-dependent endopeptidases that are crucial for ECM remodeling. MMP-2, in particular, degrades type IV collagen, a major component of the basement membrane. The expression and activity of MMP-2 are tightly regulated in normal physiological processes such as wound healing and angiogenesis. However, in the context of cancer, MMP-2 is often dysregulated, leading to excessive ECM degradation and thereby facilitating tumor cell invasion and metastasis.

This compound is a novel small molecule-peptide hybrid that has been engineered for high potency and selectivity against MMP-2. Its mechanism of action centers on the direct inhibition of the catalytic activity of MMP-2, which is expected to translate into a significant reduction in the invasive and migratory potential of cancer cells.

This compound: A Potent and Selective MMP-2 Inhibitor

This compound has been characterized as a highly potent and selective inhibitor of MMP-2. The key reported physiochemical and inhibitory properties of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Target | Matrix Metalloproteinase-2 (MMP-2) | |

| Inhibition Constant (Ki) | 0.034 nM | |

| Selectivity | ≥2000-fold over other MMPs | |

| Binding Nature | Slow tight-binding | |

| Dissociative Half-life (t1/2) | 265 min |

Experimental Protocols for Assessing the Impact of this compound on Cellular Invasion and Migration

The following are detailed methodologies for key in vitro experiments to quantify the effects of this compound on cancer cell invasion and migration.

Wound Healing (Scratch) Assay

This assay is a straightforward method to assess collective cell migration.

Protocol:

-

Cell Seeding: Plate cancer cells in a 6-well plate and culture until a confluent monolayer is formed.

-

Scratch Creation: Create a "wound" or "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope equipped with a camera.

-

Data Analysis: Measure the width of the scratch at different time points for each treatment condition. The rate of wound closure can be calculated and compared between this compound-treated and control groups.

Transwell Migration Assay (Boyden Chamber Assay)

This assay evaluates the chemotactic migration of individual cells through a porous membrane.

Protocol:

-

Chamber Preparation: Place a cell culture insert (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound or a vehicle control and seed them into the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).

-

Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

-

Data Analysis: Count the number of migrated cells in several random fields under a microscope. The results are typically expressed as the percentage of migrated cells relative to the control.

Transwell Invasion Assay

This assay is a modification of the transwell migration assay and specifically measures the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Coating: Coat the upper surface of a cell culture insert with a layer of Matrigel or a similar basement membrane extract to mimic the ECM.

-

Assay Procedure: The remaining steps are similar to the transwell migration assay, with the cancer cells needing to degrade the Matrigel barrier to migrate towards the chemoattractant in the lower chamber.

-

Data Analysis: The quantification of invaded cells is performed in the same manner as the migration assay.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on MMP-2 is expected to modulate downstream signaling pathways that are critical for cell invasion and migration.

MMP-2 Signaling Pathway in Cancer Invasion

MMP-2 is involved in a complex signaling network that promotes cancer cell invasion. The diagram below illustrates the central role of MMP-2 in ECM degradation and the anticipated point of intervention for this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the anti-invasive and anti-migratory effects of this compound.

Conclusion

This compound represents a promising therapeutic agent for targeting cancer metastasis due to its high potency and selectivity for MMP-2. By directly inhibiting the enzymatic activity of MMP-2, this compound is expected to effectively block the degradation of the extracellular matrix, a critical step in cellular invasion and migration. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other selective MMP-2 inhibitors. Further in vivo studies will be crucial to validate the anti-metastatic potential of this compound and its utility in a clinical setting.

References

- 1. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinase-2 Inhibitor with a Phenylbenzamide-Pentapeptide Hybrid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinaseâ2 Inhibitor with a PhenylbenzamideâPentapeptide Hybrid Scaffold - Journal of Medicinal Chemistry - Figshare [figshare.com]

Preliminary Studies of TP0597850 in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential role of TP0597850 in angiogenesis, based on its established mechanism as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). While direct preliminary studies on this compound's anti-angiogenic effects are not yet available, this document extrapolates its likely impact by detailing the critical functions of MMP-2 in neovascularization. We present the known biochemical data of this compound, propose detailed experimental protocols to investigate its anti-angiogenic properties, and visualize the underlying molecular pathways and experimental workflows. This guide serves as a foundational resource for researchers initiating studies into the anti-angiogenic potential of this compound.

Introduction to this compound

This compound is a novel, selective, and chemically stable slow tight-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2] MMP-2, a zinc-dependent endopeptidase, plays a crucial role in the degradation of the extracellular matrix (ECM), a process integral to tissue remodeling in both physiological and pathological conditions, including tumor invasion, metastasis, and angiogenesis.[1][3] Given the established role of MMP-2 in facilitating the formation of new blood vessels, this compound emerges as a promising candidate for anti-angiogenic therapy.[3]

The Role of MMP-2 in Angiogenesis

Angiogenesis is a multi-step process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels from a pre-existing vascular network. MMP-2 is implicated in several key stages of this process:

-

Extracellular Matrix (ECM) Degradation: The basement membrane and interstitial matrix present a physical barrier to endothelial cell migration. MMP-2 degrades components of the ECM, such as type IV collagen, laminin, and fibronectin, creating pathways for endothelial cells to invade the surrounding tissue and form new vascular structures.

-

Release of Pro-angiogenic Factors: Many pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF), are sequestered within the ECM. MMP-2 can cleave matrix components, leading to the release and activation of these growth factors, thereby promoting endothelial cell proliferation and migration.

-

Regulation of Cell-Matrix Interactions: MMP-2 can modulate the interaction between endothelial cells and the ECM by cleaving cell surface receptors and adhesion molecules. This can influence cell signaling pathways that control cell migration and survival.

-

Generation of Angiogenic and Anti-angiogenic Fragments: Interestingly, MMPs can also generate fragments of ECM proteins, such as angiostatin from plasminogen, that have anti-angiogenic properties. The net effect on angiogenesis depends on the balance between the generation of pro- and anti-angiogenic factors.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound's inhibitory activity against MMP-2.

| Parameter | Value | Reference |

| MMP-2 Inhibition Constant (Ki) | 0.034 nM | |

| Selectivity | ≥2000-fold over other MMPs | |

| MMP-2 Dissociative Half-life (t1/2) | 265 min |

Proposed Experimental Protocols for Investigating the Anti-Angiogenic Effects of this compound

To elucidate the anti-angiogenic potential of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Angiogenesis Assays

These assays are crucial for determining the direct effects of this compound on endothelial cells.

4.1.1 Endothelial Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

-

Methodology:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM-2).

-

After 24 hours, replace the medium with a basal medium (EBM-2) containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a pro-angiogenic stimulus (e.g., VEGF, 20 ng/mL).

-

Include positive (VEGF alone) and negative (basal medium alone) controls.

-

Incubate for 48-72 hours.

-

Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, or by direct cell counting.

-

Calculate the IC50 value for the inhibition of proliferation.

-

4.1.2 Endothelial Cell Migration Assay (Boyden Chamber Assay)

-

Objective: To evaluate the impact of this compound on endothelial cell migration.

-

Methodology:

-

Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with an ECM protein like fibronectin or gelatin.

-

Place HUVECs, pre-treated with different concentrations of this compound, in the upper chamber in a serum-free medium.

-

Fill the lower chamber with a medium containing a chemoattractant such as VEGF.

-

Incubate for 4-6 hours to allow cell migration.

-

Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the migrated cells under a microscope.

-

4.1.3 Tube Formation Assay

-

Objective: To determine the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Methodology:

-

Coat a 96-well plate with Matrigel, a basement membrane extract.

-

Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of this compound and a pro-angiogenic stimulus.

-

Incubate for 6-18 hours.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Ex Vivo Angiogenesis Assay

4.2.1 Aortic Ring Assay

-

Objective: To assess the effect of this compound on angiogenesis in a more complex tissue environment.

-

Methodology:

-

Excise the thoracic aorta from a rat or mouse and cut it into 1 mm thick rings.

-

Embed the aortic rings in a collagen or fibrin gel in a culture plate.

-

Culture the rings in a serum-free medium containing different concentrations of this compound.

-

Monitor the outgrowth of microvessels from the aortic rings over a period of 7-14 days.

-

Quantify the angiogenic response by measuring the length and number of sprouting vessels.

-

In Vivo Angiogenesis Assays

These models are essential for confirming the anti-angiogenic activity of this compound in a living organism.

4.3.1 Matrigel Plug Assay

-

Objective: To evaluate the effect of this compound on neovascularization in vivo.

-

Methodology:

-

Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and this compound at various concentrations.

-

Inject the Matrigel mixture subcutaneously into mice.

-

After 7-14 days, excise the Matrigel plugs.

-

Quantify the extent of angiogenesis within the plugs by measuring the hemoglobin content (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.

-

4.3.2 Tumor Xenograft Model

-

Objective: To assess the anti-tumor and anti-angiogenic efficacy of this compound in a cancer model.

-

Methodology:

-

Implant human tumor cells (e.g., A549 lung cancer cells, which express high levels of MMP-2) subcutaneously into immunodeficient mice.

-

Once tumors are established, treat the mice with this compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, excise the tumors and perform immunohistochemical analysis to assess microvessel density (using CD31 staining) and cell proliferation (using Ki-67 staining).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMP-2 in Angiogenesis

The following diagram illustrates the central role of MMP-2 in promoting angiogenesis, a process that this compound is hypothesized to inhibit.

Caption: MMP-2's role in angiogenesis and the inhibitory action of this compound.

Experimental Workflow for In Vitro Angiogenesis Assays

The following diagram outlines the general workflow for conducting the proposed in vitro experiments to assess the anti-angiogenic effects of this compound.

Caption: Workflow for in vitro evaluation of this compound's anti-angiogenic activity.

Experimental Workflow for In Vivo Angiogenesis Assays

This diagram illustrates the workflow for the proposed in vivo experiments to confirm the anti-angiogenic potential of this compound.

Caption: Workflow for in vivo assessment of this compound's anti-angiogenic efficacy.

Conclusion

This compound, as a potent and selective MMP-2 inhibitor, holds significant promise as an anti-angiogenic agent. The experimental framework detailed in this guide provides a clear path for the preclinical evaluation of its efficacy. By systematically investigating its effects on endothelial cell function and in vivo neovascularization, the therapeutic potential of this compound in angiogenesis-dependent diseases, such as cancer and retinopathies, can be thoroughly elucidated. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and the necessary steps for a comprehensive investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Selective, Chemically Stable, and Slow Tight-Binding Matrix Metalloproteinase-2 Inhibitor with a Phenylbenzamide-Pentapeptide Hybrid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TP0597850 in In Vitro Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TP0597850, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), in various in vitro experimental settings.

Introduction

This compound is a novel, selective, and chemically stable slow tight-binding inhibitor of MMP-2.[1][2][3][4] MMP-2, a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix and is implicated in numerous pathological processes, including cancer metastasis and fibrosis.[1] These protocols detail the use of this compound for the in vitro characterization of its inhibitory activity against MMP-2.

Mechanism of Action

This compound functions as a highly selective inhibitor of MMP-2. It exhibits a slow tight-binding nature, characterized by a long dissociative half-life from the enzyme. This prolonged interaction with the MMP-2 active site contributes to its potent inhibitory effects. The phenylbenzamide-pentapeptide hybrid scaffold of the molecule is designed to interact specifically with the S1' pocket of the MMP-2 enzyme.

Below is a diagram illustrating the inhibitory mechanism of this compound on the MMP-2 signaling pathway.

Caption: Mechanism of MMP-2 inhibition by this compound.

Quantitative Data

The following tables summarize the key in vitro inhibitory parameters of this compound against MMP-2.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC₅₀ (MMP-2) | 0.22 nM | |

| Kᵢ (MMP-2) | 0.034 nM | |

| Dissociative Half-Life (t₁/₂) from MMP-2 | 265 min | |

| Selectivity (vs. other MMPs) | ≥2000-fold |

Experimental Protocols

MMP-2 Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of this compound against purified MMP-2 enzyme using a fluorogenic substrate. This type of assay is a common method for assessing the potency of MMP inhibitors.

Workflow Diagram:

Caption: Workflow for the MMP-2 enzyme inhibition assay.

Materials:

-

Recombinant human MMP-2 (activated)

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 328 nm/393 nm for Mca/Dpa)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 pM).

-

Further dilute the DMSO serial dilutions into Assay Buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., ≤1%).

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

-

Add 2 µL of the diluted this compound or DMSO (for vehicle control and no-inhibitor control) to the appropriate wells.

-

Add 23 µL of Assay Buffer to the "no enzyme" control wells.

-

Add 25 µL of diluted recombinant human MMP-2 enzyme (final concentration e.g., 1-5 nM) to all wells except the "no enzyme" control wells.

-

Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Prepare the fluorogenic MMP-2 substrate in Assay Buffer (final concentration e.g., 10 µM).

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based MMP-2 Activity Assay (Gelatin Zymography)

This protocol provides a method to assess the effect of this compound on the activity of secreted MMP-2 from cultured cells. Gelatin zymography is a widely used technique for this purpose.

Workflow Diagram:

Caption: Workflow for cell-based MMP-2 activity assay.

Materials:

-

Cell line known to secrete MMP-2 (e.g., HT-1080 fibrosarcoma cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Serum-free cell culture medium

-

This compound

-

SDS-PAGE equipment and reagents

-

Gelatin

-

Coomassie Brilliant Blue R-250 staining and destaining solutions

-

Incubation buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂

-

Triton X-100

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubate for 24-48 hours.

-

-

Sample Preparation:

-

Collect the conditioned medium from each well.

-

Centrifuge the media to remove any cells or debris.

-

Determine the protein concentration of the supernatant.

-

Mix an equal amount of protein from each sample with non-reducing SDS-PAGE sample buffer. Do not boil the samples.

-

-

Gelatin Zymography:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Load the prepared samples onto the gel.

-

Run the electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in a solution of 2.5% (v/v) Triton X-100 to remove SDS and allow enzyme renaturation.

-